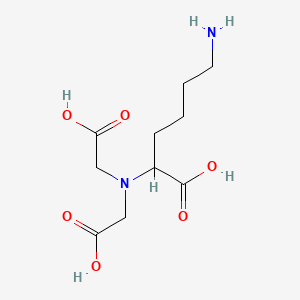

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-bis(carboxymethyl)-L-lysine

This guide provides a comprehensive overview and detailed protocols for the synthesis of N,N-bis(carboxymethyl)-L-lysine, a key chelating agent and building block in biochemical and pharmaceutical research. The methodologies described herein are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final product.

Introduction: The Significance of N,N-bis(carboxymethyl)-L-lysine

N,N-bis(carboxymethyl)-L-lysine, also known as NTA-lysine, is a derivative of the amino acid L-lysine featuring two carboxymethyl groups attached to the α-amino nitrogen. This structural modification imparts a strong metal-chelating capability, making it an invaluable tool in various scientific disciplines. Its primary application lies in the purification of histidine-tagged (His-tagged) proteins, where the nitrilotriacetic acid (NTA) moiety selectively binds to the polyhistidine tag. Beyond this, N,N-bis(carboxymethyl)-L-lysine serves as a versatile building block in peptide synthesis, the development of enzyme inhibitors, and the construction of diagnostic reagents and drug delivery systems.[1]

The dual carboxymethyl substitution provides a high-affinity binding site for divalent metal ions like Ni²⁺ and Co²⁺, which in turn allows for the reversible immobilization of His-tagged proteins on a variety of matrices. This technology is fundamental to modern molecular biology and proteomics research. The inherent biocompatibility of the lysine backbone makes NTA-lysine and its derivatives particularly suitable for applications in biological systems.

This guide will focus on a robust and widely applicable synthetic strategy starting from a selectively protected L-lysine derivative, detailing each step from starting material selection to the final characterization of the purified product.

Strategic Approach to Synthesis: A Three-Stage Protocol

The synthesis of N,N-bis(carboxymethyl)-L-lysine is most effectively achieved through a three-stage process that ensures the selective modification of the α-amino group while the ε-amino group remains protected. This strategy prevents the formation of unwanted byproducts and simplifies the purification of the final compound.

The overall synthetic workflow can be summarized as follows:

-

Protection of the ε-Amino Group: The synthesis commences with the protection of the ε-amino group of L-lysine. The benzyloxycarbonyl (Cbz or Z) group is a common and effective choice for this purpose, yielding Nε-benzyloxycarbonyl-L-lysine (Nε-Z-L-lysine). This protecting group is stable under the basic conditions required for the subsequent carboxymethylation step.

-

N,N-dicarboxymethylation of the α-Amino Group: The exposed α-amino group of Nε-Z-L-lysine is then alkylated with two equivalents of a carboxymethylating agent, typically bromoacetic acid, under basic conditions. This step results in the formation of Nα,Nα-bis(carboxymethyl)-Nε-benzyloxycarbonyl-L-lysine.

-

Deprotection of the ε-Amino Group: The final step involves the removal of the Cbz protecting group from the ε-amino position to yield the target molecule, N,N-bis(carboxymethyl)-L-lysine. This is typically achieved through catalytic hydrogenolysis, a clean and efficient method that cleaves the benzylic C-O bond.

This strategic approach is illustrated in the workflow diagram below:

Sources

An In-Depth Technical Guide to (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

Abstract

(S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate, a derivative of the essential amino acid L-lysine, has emerged as a cornerstone chelating agent in modern biotechnology and pharmaceutical research. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and pivotal applications. We delve into the mechanistic principles behind its utility in Immobilized Metal Affinity Chromatography (IMAC) for the purification of polyhistidine-tagged proteins, its role in the functionalization of surfaces for biosensor development, and its growing importance as a metabolizable linker in radiopharmaceuticals. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the full potential of this versatile molecule.

Chemical Identity and Molecular Structure

(S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a synthetic amino acid derivative whose structure is based on an L-lysine backbone. The defining feature is the modification of the α-amino group with two carboxymethyl (-CH₂COOH) groups, forming an iminodiacetic acid (IDA) moiety. This structural modification is the key to its powerful chelating properties.

Nomenclature and Identification:

-

IUPAC Name: (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid[1]

-

Common Synonyms: Nα,Nα-Bis(carboxymethyl)-L-lysine (BCML), L-Lysine-N,N-diacetic acid, AB-NTA[1][2]

-

CAS Numbers: 113231-05-3, 941689-36-7.[1] These numbers may refer to the anhydrous, hydrated, or salt forms of the compound.

-

Molecular Formula: C₁₀H₁₈N₂O₆ (anhydrous basis)

-

Molecular Weight: 262.26 g/mol (anhydrous basis)[3]

Structural Elucidation:

The molecule's architecture is intrinsically linked to its function:

-

Chiral Center: The stereochemistry is retained from the L-lysine precursor, resulting in the (S)-configuration at the α-carbon. This chirality can be crucial in stereospecific interactions within biological systems.

-

Iminodiacetic Acid (IDA) Group: This is the primary functional domain for metal chelation. The nitrogen atom and the two carboxylate groups form a tridentate ligand capable of coordinating with transition metal ions.

-

ε-Amino Group: The terminal amino group on the lysine side-chain provides a versatile reactive handle. It allows for the covalent attachment of the molecule to solid supports, surfaces, or other molecules without compromising the chelating ability of the IDA group.[2]

-

Hydrate Form: The compound is frequently supplied as a hydrate, where water molecules are incorporated into the crystal structure. This can affect its stability and solubility and may be present in variable amounts (xH₂O).

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective application in experimental design, particularly for formulation, storage, and predicting its behavior in solution.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white crystalline powder | [4] |

| Molecular Formula | C₁₀H₁₈N₂O₆ · xH₂O | |

| Molecular Weight | 262.26 g/mol (anhydrous) | [3] |

| Melting Point | >208 °C (decomposes) | [5] |

| Solubility | Soluble in water. Also soluble in DMSO:DMF 1:1 and DMSO:CH₂Cl₂ 1:2. | [6][7] |

| pKa Values (L-Lysine) | ~2.2 (carboxyl), ~9.0 (α-amino), ~10.5 (ε-amino) | [4][7] |

| Storage | Store at -20°C to room temperature, depending on supplier recommendations. Keep dry and sealed. | [8][9][10] |

Note: The pKa values are for the parent L-lysine molecule. The addition of the carboxymethyl groups will alter the pKa of the α-amino group and introduce new pKa values for the added carboxyl groups, influencing the net charge of the molecule at a given pH.

Synthesis and Characterization

Synthesis Overview: The synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine is typically achieved through the carboxymethylation of the α-amino group of L-lysine. A common laboratory-scale approach involves reacting L-lysine with an excess of a haloacetic acid (e.g., bromoacetic acid or chloroacetic acid) under basic conditions. The ε-amino group is often protected during this step to ensure selective alkylation of the α-amino group. Subsequent deprotection yields the final product.[6]

Causality in Synthesis:

-

Choice of Base: A base such as sodium bicarbonate or potassium carbonate is used to deprotonate the α-amino group, making it a more potent nucleophile for attacking the haloacetic acid.[6]

-

Protecting Group: Protecting the more nucleophilic ε-amino group is critical for regioselectivity. Common protecting groups for amines, such as benzyl chloroformate (Cbz), are employed and later removed via methods like catalytic hydrogenation.[6]

-

Purification: Purification is often achieved by precipitation via pH adjustment, followed by filtration. The zwitterionic nature of the molecule allows for its precipitation from aqueous solution near its isoelectric point.[6]

Analytical Characterization: A robust analytical workflow is crucial to confirm the identity, purity, and structural integrity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Specific chemical shifts corresponding to the carboxymethyl protons and carbons, as well as the lysine backbone, provide definitive structural evidence.[6][11]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to verify the molecular weight of the compound.[6]

-

Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product.

Core Applications and Mechanistic Insights

The unique trifunctional structure—a chelating head, a chiral backbone, and a reactive tail—makes this molecule exceptionally versatile.

Immobilized Metal Affinity Chromatography (IMAC)

This is the most prominent application. The molecule is covalently attached to a solid support (e.g., agarose beads) via its ε-amino group. The support is then "charged" with a divalent metal cation, typically Ni²⁺ or Co²⁺.[2]

Mechanism of Action: The IDA moiety is a tetradentate chelator, occupying four of the six coordination sites of the nickel ion.[5] This leaves two coordination sites available to bind with high affinity and specificity to the imidazole side chains of a polyhistidine tag (His-tag) engineered onto a recombinant protein.[5] Non-specifically bound proteins, which have fewer exposed histidine residues, can be washed away with buffers containing a low concentration of a competitive ligand, such as imidazole. The target His-tagged protein is then eluted using a higher concentration of imidazole, which displaces the His-tag from the Ni-IDA complex.[2][12]

Surface Functionalization and Biosensors

The ability to immobilize proteins in a controlled orientation is critical for biosensor development. The ε-amino group can be used to conjugate the chelating molecule to various surfaces, including gold, silica, or graphene oxide.[2] Once the surface is functionalized and charged with a metal ion, it can specifically capture His-tagged biomolecules (e.g., enzymes, antibodies). This creates a highly specific and regenerable biosensing platform for applications like Surface Plasmon Resonance (SPR) or electrochemical detection.[2]

Radiopharmaceuticals

In nuclear medicine, there is a need for linkers that can stably attach a radioactive isotope to a targeting molecule (like an antibody fragment) while in circulation, but are cleaved once the complex is internalized by a cell. This allows the radioisotope to be cleared from non-target tissues like the kidneys, reducing toxicity.[13][14] (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid and related lysine derivatives are being explored for this purpose. The peptide bonds of the lysine backbone can be designed to be stable in plasma but susceptible to cleavage by lysosomal enzymes after cellular internalization.[13] This releases a small, radiolabeled metabolite that can be rapidly excreted via the kidneys.[13][15]

Experimental Protocol: Purification of a 6xHis-Tagged Protein

This protocol outlines a standard, self-validating workflow for purifying a soluble, 6xHis-tagged protein from an E. coli lysate using a Ni²⁺-charged IDA resin.

Pillar of Trustworthiness: This protocol incorporates controls at each stage. Analysis by SDS-PAGE of fractions from cell lysate, flow-through, washes, and elutions provides a complete, verifiable record of the purification process.

A. Buffer Preparation

-

Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0. The low imidazole concentration is crucial to prevent premature binding of the His-tagged protein to the resin while minimizing non-specific binding of contaminating proteins.

-

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0. The increased imidazole concentration serves to wash away weakly bound, non-specific proteins.

-

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0. The high imidazole concentration competitively displaces the His-tag from the resin, eluting the target protein.

B. Lysate Preparation

-

Thaw a frozen E. coli cell pellet expressing the target protein on ice.

-

Resuspend the pellet in 5 mL of ice-cold Lysis Buffer per gram of cell paste. Add protease inhibitors and DNase I.

-

Lyse the cells using sonication on ice until the suspension is no longer viscous.

-

Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant (cleared lysate) and save a sample for SDS-PAGE analysis ("Lysate" fraction).

C. Protein Purification (Gravity Flow)

-

Column Equilibration: Add 1 mL of the Ni-IDA resin slurry to a gravity-flow column. Allow the storage buffer to drain. Equilibrate the resin by washing with 5-10 column volumes (CVs) of Lysis Buffer.

-

Binding: Load the cleared lysate onto the equilibrated column. Collect the flow-through and save a sample for SDS-PAGE analysis ("Flow-through" fraction). This step is critical for assessing binding efficiency.

-

Washing: Wash the column with 10 CVs of Wash Buffer. Collect the wash fractions in separate tubes and save a sample for analysis ("Wash" fraction). Monitoring the A280 of the wash fractions should show a return to baseline, indicating removal of non-bound protein.

-

Elution: Elute the bound protein by applying 5 CVs of Elution Buffer. Collect 0.5 mL fractions.

-

Analysis: Measure the protein concentration of the elution fractions (e.g., Bradford assay or A280). Analyze all collected fractions (Lysate, Flow-through, Wash, and Elution fractions) by SDS-PAGE to confirm the purity of the target protein.

Conclusion

(S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is a powerful and versatile molecule whose rational design underpins its widespread utility. Its foundation on a natural amino acid provides biocompatibility, while the synthetic addition of the iminodiacetic acid moiety imparts robust and specific metal-chelating capabilities. This combination has made it an indispensable tool for protein purification, a flexible platform for biosensor construction, and a promising component for the next generation of targeted radiopharmaceuticals. As research demands for higher purity proteins and more sensitive diagnostic tools continue to grow, the applications for this elegant chelator are set to expand even further.

References

-

Chemical-Suppliers. (n.d.). 5-Amino-1-carboxypentyl iminodiacetic acid. Retrieved January 16, 2026, from [Link]

-

Sato, M., et al. (2007). A novel radioiodination reagent for protein radiopharmaceuticals with L-lysine as a plasma-stable metabolizable linkage to liberate m-iodohippuric acid after lysosomal proteolysis. Bioconjugate Chemistry, 18(4), 1339-1348. Retrieved January 16, 2026, from [Link]

-

QIAGEN. (n.d.). Manual purification of 6xHis-tagged proteins from E. coli using Ni-NTA Superflow Columns Protocol. Retrieved January 16, 2026, from [Link]

-

Roche Applied Science. (n.d.). 5.2 Protein purification. Retrieved January 16, 2026, from [Link]

-

Behr, T. M., et al. (1997). Lysine reduces renal accumulation of radioactivity associated with injection of the [177Lu]alpha-[2-(4-aminophenyl) ethyl]-1,4,7,10-tetraaza-cyclodecane-1,4,7,10-tetraacetic acid-CC49 Fab radioimmunoconjugate. Cancer Research, 57(24), 5309-5317. Retrieved January 16, 2026, from [Link]

-

G-Biosciences. (n.d.). Ni-NTA Resin. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2020). Nickel-NTA Protein Purification. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). N-(5-Amino-1-carboxypentyl)iminodiacetic acid. Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (2008). Supplementary Information Phosphate diesters cleavage mediated by Ce(IV) complexes self-assembled on gold nanoparticles. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2014). Summary of different L-lysine forms and charged states of silica surface as a function of pH values. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). NTA-Functionalized Poly(L-lysine)-g-Poly(Ethylene Glycol): A Polymeric Interface for Binding and Studying 6 His-tagged Proteins. Retrieved January 16, 2026, from [Link]

-

Science.gov. (n.d.). iminodiacetic acid chelating: Topics by Science.gov. Retrieved January 16, 2026, from [Link]

-

Bioibérica Plant Health. (2009). Chelating Agent. Retrieved January 16, 2026, from [Link]

-

PubMed. (2018). The role of chelating agents and amino acids in preventing free radical formation in bleaching systems. Retrieved January 16, 2026, from [Link]

-

Le, N., et al. (1996). L-lysine effectively blocks renal uptake of 125I- or 99mTc-labeled anti-Tac disulfide-stabilized Fv fragment. Cancer Research, 56(8), 1776-1782. Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound | C10H18N2O6 | CID 7019830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. moleculardepot.com [moleculardepot.com]

- 4. benchchem.com [benchchem.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Reaction & Application on synthetic works of (S)-N-(5-Amino-1-Carboxypentyl)Iminodiacetic Acid Hydrate_Chemicalbook [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. qiagen.com [qiagen.com]

- 9. biosynth.com [biosynth.com]

- 10. (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate, 941689-36-7 | BroadPharm [broadpharm.com]

- 11. (S)-N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID HYDRATE(113231-05-3) 1H NMR spectrum [chemicalbook.com]

- 12. Nickel-NTA Protein Purification [protocols.io]

- 13. A novel radioiodination reagent for protein radiopharmaceuticals with L-lysine as a plasma-stable metabolizable linkage to liberate m-iodohippuric acid after lysosomal proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysine reduces renal accumulation of radioactivity associated with injection of the [177Lu]alpha-[2-(4-aminophenyl) ethyl]-1,4,7,10-tetraaza-cyclodecane-1,4,7,10-tetraacetic acid-CC49 Fab radioimmunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-lysine effectively blocks renal uptake of 125I- or 99mTc-labeled anti-Tac disulfide-stabilized Fv fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

principle of immobilized metal affinity chromatography with N-(5-Amino-1-carboxypentyl)iminodiacetic acid

An In-Depth Technical Guide to Immobilized Metal Affinity Chromatography (IMAC) Utilizing N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Executive Summary

Immobilized Metal Affinity Chromatography (IMAC) stands as a cornerstone technique for the purification of recombinant proteins, primarily those engineered with a polyhistidine-tag (His-tag).[1][2] This guide provides a comprehensive exploration of the fundamental principles of IMAC, with a specialized focus on the advanced chelating agent, this compound (AB-NTA). We will dissect the chemical underpinnings of AB-NTA, contrasting its performance with traditional chelators like Nitrilotriacetic acid (NTA) and Iminodiacetic acid (IDA). This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed, self-validating experimental protocols but also the causal reasoning behind critical methodological choices. From resin preparation to advanced troubleshooting, this guide aims to empower the user to harness the full potential of AB-NTA-based IMAC for achieving high-purity, high-yield protein preparations essential for downstream applications in structural biology, functional assays, and therapeutic development.

Chapter 1: The Foundational Principles of IMAC

Core Concept: The Basis of Affinity

IMAC operates on the principle of a specific, reversible interaction between certain amino acid side chains on a protein's surface and transition metal ions that are immobilized via a chelating ligand on a stationary support matrix.[3][4] The interaction is primarily driven by the electron-donating pendant groups of amino acids, with histidine being the most prominent due to the strong coordinating ability of its imidazole ring at a near-neutral pH (7.0-8.0).[5] Cysteine and tryptophan residues can also participate in this binding, though typically to a lesser extent.[6] The strength and selectivity of this interaction form the basis for separating the target protein from a complex mixture of host cell proteins and other biomolecules.

The Polyhistidine-tag: A Versatile Tool for Purification

The true power of IMAC in modern biotechnology is most effectively leveraged through the genetic engineering of a polyhistidine-tag (His-tag) onto the N- or C-terminus of a recombinant protein.[5] This tag, typically consisting of six to ten consecutive histidine residues, provides a localized, high-affinity binding site for the immobilized metal ions.[4][5] The small size and low immunogenicity of the His-tag mean it rarely interferes with the protein's structure or function, often obviating the need for its proteolytic removal after purification.[5] This makes His-tagging an exceptionally efficient and versatile strategy for protein purification from diverse expression systems, including bacteria, yeast, and mammalian cells.[5]

Key Components of the IMAC System

An IMAC system is composed of four critical elements working in concert:

-

The Matrix: A solid, porous support, typically made of cross-linked agarose or magnetic beads, to which the chelating ligand is covalently attached.[5]

-

The Chelating Ligand: A molecule that forms multiple coordination bonds with a metal ion, immobilizing it onto the matrix. The choice of ligand is critical as it dictates the metal ion's coordination geometry and, consequently, the system's specificity and binding strength.

-

The Metal Ion: Divalent transition metal cations such as Nickel (Ni²⁺), Cobalt (Co²⁺), Zinc (Zn²⁺), and Copper (Cu²⁺) are commonly used. Each ion offers a unique balance of affinity and selectivity.[6]

-

The Target Protein: A protein, either naturally possessing surface-exposed histidines or engineered with a His-tag, that can bind to the immobilized metal ion.

Chapter 2: A Deep Dive into the Chelator: this compound (AB-NTA)

Chemical Structure and Significance

This compound, hereafter referred to as AB-NTA, is a specialized chelating agent derived from lysine.[7] Its structure features a central iminodiacetic acid (IDA) backbone, which is modified with a 5-amino-1-carboxypentyl side chain.[7] This modification provides enhanced stereochemical flexibility and a unique coordination geometry for metal chelation compared to its predecessors, IDA and NTA.[7]

Caption: Chemical structure of AB-NTA.

Coordination Chemistry and the AB-NTA Advantage

The primary mechanism of AB-NTA is chelation, where it forms stable complexes with divalent metal ions like Ni²⁺, Co²⁺, and Cu²⁺.[7] Unlike the tridentate IDA (three coordination sites) and tetradentate NTA (four coordination sites), the denticity of AB-NTA is based on the IDA core.[7][8][9] The extended, flexible side chain is hypothesized to influence the accessibility of the chelated metal ion, potentially reducing non-specific binding of contaminant proteins and minimizing metal ion leakage, a common issue in IMAC that can compromise protein stability and downstream assays.[10]

Caption: Interaction between the matrix, AB-NTA-Ni²⁺ complex, and His-tag.

Comparative Analysis: AB-NTA vs. IDA and NTA

The choice of chelator is a critical experimental variable. While IDA offers a higher potential binding capacity due to leaving more coordination sites on the metal ion available for protein binding, this often comes at the cost of lower specificity and higher metal ion leaching.[9][11] NTA provides a more secure grip on the metal ion, reducing leakage and generally improving purity, making it a "gold standard" for many applications.[2][8] AB-NTA aims to build upon these principles, with its unique structure offering a potentially optimized balance of capacity, purity, and stability.

| Feature | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) | This compound (AB-NTA) |

| Denticity | Tridentate (3-point binding)[8][9] | Tetradentate (4-point binding)[8][12] | Tridentate Core (IDA-based)[7] |

| Metal Ion Coordination | Weaker; higher risk of leakage[8] | Stronger; low ion leakage[2][8] | Strong; flexible side chain may enhance stability[7] |

| Binding Specificity | Lower; can lead to co-purification of contaminants[2] | High; fewer non-specific interactions[2][13] | Potentially very high due to unique stereochemistry[7] |

| Binding Capacity | Generally higher[13] | Generally lower than IDA[13] | Protein-dependent; optimized for high-affinity interactions |

| Resistance to EDTA | Low (≤ 1 mM EDTA)[2] | High (≥ 10 mM EDTA)[2][13] | Expected to be high, similar to NTA |

| Common Use Case | High-yield purification where purity is less critical | High-purity applications; "gold standard"[2] | High-purity applications requiring maximal stability |

Chapter 3: The IMAC Workflow: An Experimental Protocol with AB-NTA

This section provides a detailed, self-validating protocol for a typical IMAC purification using an AB-NTA-based resin. The causality behind buffer components and procedural steps is explained to provide a framework for logical troubleshooting and optimization.

Workflow Overview

Caption: The five principal phases of the IMAC experimental workflow.

Phase 1: Resin Preparation and Equilibration

Causality: This phase prepares the resin for specific binding. Charging coats the chelator with the necessary metal ions. Equilibration adjusts the column's pH and ionic strength to match the sample, preventing protein precipitation and promoting optimal binding conditions.

Protocol:

-

Resin Slurry Preparation: Gently swirl the bottle of AB-NTA resin to create a homogenous 50% slurry. Pipette the required volume into a suitable chromatography column. Allow the storage buffer (typically 20% ethanol) to drain.

-

Water Wash: Wash the resin with 5 column volumes (CV) of purified water to remove the storage solution.

-

Metal Ion Charging:

-

Prepare a 100 mM solution of the desired metal salt (e.g., NiSO₄).

-

Load 2 CV of the metal salt solution onto the column. A color change (e.g., to light blue for Ni²⁺) should be visible.

-

Self-Validation: The appearance of color in the flow-through indicates the resin is saturated.

-

Wash with 5 CV of purified water to remove excess, unbound metal ions.

-

-

Equilibration:

-

Equilibrate the column with 5-10 CV of Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0).

-

Rationale: The phosphate buffer maintains the pH. High salt (NaCl) minimizes non-specific ionic interactions. A low concentration of imidazole acts as a competitive agent to prevent weakly-binding host proteins from occupying the resin.

-

Phase 2: Sample Preparation and Loading

Causality: The sample must be clarified to prevent column clogging and prepared in a buffer compatible with binding. The loading phase introduces the protein mixture to the prepared resin.

Protocol:

-

Lysate Preparation: Prepare cell lysate under native or denaturing conditions. Clarify the lysate by centrifugation (>10,000 x g for 30 min) or filtration (0.45 µm filter) to remove cellular debris.

-

Buffer Adjustment: Ensure the final lysate is in or has been exchanged into Binding Buffer. The imidazole concentration must match that of the equilibration step.

-

Sample Loading: Apply the clarified lysate to the column. For gravity flow, allow it to pass through without additional pressure. For chromatography systems, use a controlled flow rate (e.g., 1 mL/min for a 1 mL column).[14]

-

Collect Flow-Through: Collect the fraction that passes through the column. This contains unbound proteins and should be saved for analysis (e.g., by SDS-PAGE) to confirm the target protein has bound to the resin.

Phase 3: Washing

Causality: This is the most critical step for achieving high purity. The wash buffer is designed to disrupt low-affinity, non-specific interactions without dislodging the high-affinity His-tagged target protein.

Protocol:

-

Initial Wash: Wash the column with 10-15 CV of Binding Buffer . This removes the bulk of unbound proteins.

-

Intermediate Wash (Optional but Recommended):

-

Wash the column with 5-10 CV of Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 40-60 mM imidazole, pH 8.0).

-

Self-Validation: The increased imidazole concentration will displace many contaminating host cell proteins that bind weakly to the resin. Monitor the UV absorbance (A280) of the wash effluent; continue washing until it returns to baseline, indicating all non-specifically bound proteins have been removed.

-

Phase 4: Elution

Causality: Elution is achieved by disrupting the specific coordination bonds between the His-tag and the immobilized metal ion. This is most commonly done by introducing a high concentration of a competitive agent (imidazole) that displaces the His-tag.

Protocol:

-

Elution: Apply Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0) to the column.

-

Fraction Collection: Collect the eluted protein in fractions (e.g., 1 CV per fraction). The target protein will typically elute in a sharp peak within 2-5 CV.

-

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure protein. Pool the purest fractions.

-

Alternative Elution: A decreasing pH gradient (from pH 7.0 to 4.0) can also be used, as protonation of the histidine residues will disrupt their ability to coordinate with the metal ion. However, this can risk denaturing pH-sensitive proteins.

-

Phase 5: Resin Regeneration and Storage

Causality: Proper regeneration ensures the longevity and consistent performance of the resin over multiple purification cycles. Stripping removes the metal ion, cleaning removes precipitated proteins, and recharging prepares it for the next use.

Protocol:

-

Stripping: Wash the column with 5 CV of a stripping buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4) to remove the chelated metal ions.

-

Cleaning (if necessary): To remove strongly bound or precipitated proteins, wash with 5 CV of 1 M NaOH, followed by extensive washing with water until the pH of the flow-through is neutral.

-

Recharging: The resin can be immediately recharged with metal ions as described in Phase 1, Step 3.

-

Storage: For long-term storage, wash the resin with 5 CV of 20% ethanol and store at 4°C. Do not freeze the resin.[15]

Chapter 4: Optimization and Troubleshooting

Selecting the Right Metal Ion

The choice of metal ion is a primary optimization parameter. The affinity for His-tags generally follows the order Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺.[16] However, this high affinity can sometimes correlate with lower specificity.

| Metal Ion | Binding Strength | Specificity | Recommended Use |

| Nickel (Ni²⁺) | Strong | High | General purpose, first choice for most His-tagged proteins. |

| Cobalt (Co²⁺) | Weaker than Ni²⁺ | Higher than Ni²⁺ | When higher purity is needed and a slight yield reduction is acceptable.[17] |

| Zinc (Zn²⁺) | Weak | High | For proteins that bind too tightly to Ni²⁺ or when mild elution is required. |

| Copper (Cu²⁺) | Strongest | Lowest | Can be useful for proteins that show poor binding to other ions.[6] |

Troubleshooting Common IMAC Problems

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No/Low Protein Yield | His-tag is inaccessible or protein has precipitated. | Purify under denaturing conditions (e.g., with 6M Guanidine-HCl) to expose the tag. Optimize lysis buffer with additives (e.g., glycerol, non-ionic detergents). |

| Elution conditions are too mild. | Increase imidazole concentration in the elution buffer or decrease the pH. | |

| Low Purity / Contaminants | Non-specific binding of host proteins. | Increase imidazole concentration in the binding and wash buffers (e.g., up to 60 mM).[10] Add 0.1-0.5% non-ionic detergent or 10% glycerol to wash buffers to disrupt hydrophobic interactions. |

| Inefficient washing. | Increase the wash volume (CVs) until the A280 absorbance returns to baseline before elution. | |

| Protein Elutes in Wash Step | Binding affinity is too low for the wash conditions. | Decrease the imidazole concentration in the wash buffer. Switch to a metal ion with higher affinity (e.g., from Co²⁺ to Ni²⁺). |

| Metal Ion Leaching | Harsh elution conditions (low pH) or presence of chelators (EDTA) in the sample. | Use imidazole-based elution instead of a pH gradient. Ensure protease inhibitor cocktails are EDTA-free. AB-NTA is designed for low leakage, but this is still a key consideration.[10][18] |

Chapter 5: Applications in Research and Drug Development

The ability to rapidly obtain highly pure and active recombinant proteins using advanced IMAC resins like AB-NTA is critical across the life sciences.

-

Structural and Functional Biology: Purified proteins are essential for techniques like X-ray crystallography, cryo-EM, and NMR to determine three-dimensional structures. Functional assays, enzyme kinetics, and protein-protein interaction studies all rely on homogenous protein preparations.

-

Therapeutic Protein Development: The manufacturing of biotherapeutics, such as monoclonal antibodies and therapeutic enzymes, requires robust and scalable purification processes. IMAC is often a key capture step in these workflows.

-

Drug Delivery Systems: The development of nanoparticle-based drug delivery systems often involves functionalizing the nanoparticle surface with specific proteins or antibodies to achieve targeted delivery.[19][20] IMAC is used to produce these targeting proteins. Nanoparticle Tracking Analysis (NTA) can then be used to characterize these complex systems, ensuring size uniformity and successful conjugation.[21][22]

References

- Current time information in Delhi, IN. (n.d.). Google.

-

Immobilized Metal Ion Affinity Chromatography (IMAC). (n.d.). Bioclone. Retrieved January 16, 2026, from [Link]

-

Sulkowski, E. (1985). Immobilized Metal Ion Affinity Chromatography (IMAC) Chemistry and Bioseparation Applications. Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Affinity Immobilized Metal Affinity Chromatography - IMAC. (n.d.). Interchim. Retrieved January 16, 2026, from [Link]

-

Hutchens, T. W., & Yip, T. T. (1990). High-performance analytical applications of immobilized metal ion affinity chromatography. PubMed. Retrieved January 16, 2026, from [Link]

-

Porath, J. (1992). Immobilized metal ion affinity chromatography. PubMed. Retrieved January 16, 2026, from [Link]

-

Korasick, D. A., et al. (2014). A quick and colorful method to measure low-level contaminations of paramagnetic Ni2+ in protein samples purified by immobilized metal ion affinity chromatography. NIH. Retrieved January 16, 2026, from [Link]

-

Immobilized metal-ion affinity chromatography (IMAC) resins. (n.d.). Bio-Works. Retrieved January 16, 2026, from [Link]

-

New! How to remove "heavy metal ions" New! from your protein solution after IMAC elution steps? (n.d.). Affiland. Retrieved January 16, 2026, from [Link]

-

Bolanos-Garcia, V. M., & Davies, O. R. (2006). Structural analysis and classification of native proteins from E. coli commonly co-purified by immobilised metal affinity chromatography. Elsevier. Retrieved January 16, 2026, from [Link]

-

Differences of NTA & IDA. (n.d.). Cube Biotech. Retrieved January 16, 2026, from [Link]

-

Riguero, V., & O'Connor, E. (2020). Immobilized metal affinity chromatography optimization for poly-histidine tagged proteins. ScienceDirect. Retrieved January 16, 2026, from [Link]

-

Riguero, V., & O'Connor, E. (2020). Immobilized Metal Affinity Chromatography Optimization for Poly-Histidine Tagged Proteins. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Drug Delivery Nanoparticles | Precision Analysis with Envision NTA. (n.d.). Hyperion Analytical. Retrieved January 16, 2026, from [Link]

-

Optimizing your IMAC purification. (n.d.). Bio-Works. Retrieved January 16, 2026, from [Link]

-

Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications. (2025). LinkedIn. Retrieved January 16, 2026, from [Link]

-

NTA vs. IDA: a tale of two ligands. (n.d.). Cube Biotech. Retrieved January 16, 2026, from [Link]

-

Easy optimization of His-tagged protein purification. (2025). Bio-Works. Retrieved January 16, 2026, from [Link]

-

5.2 Protein purification. (n.d.). Roche. Retrieved January 16, 2026, from [Link]

-

Applications of Nanoparticle Tracking Analysis in Drug and Gene Delivery. (2016). AZoNano. Retrieved January 16, 2026, from [Link]

-

Ni-NTA Resin, Nickel IMAC Resin for 6X His Tagged Protein Purification. (n.d.). G-Biosciences. Retrieved January 16, 2026, from [Link]

-

PROS and CONS for different immobilized metal ion resins. (n.d.). Bio-Works. Retrieved January 16, 2026, from [Link]

-

What You Need to Know About NTA and IDA Ligands. (2014). G-Biosciences. Retrieved January 16, 2026, from [Link]

-

Immobilized metal ion affinity chromatography. (n.d.). Bio-Works. Retrieved January 16, 2026, from [Link]

-

Use of Tandem Affinity Chromatography for Purification of Cannabinoid Receptor CB2. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

-

Profinity™ IMAC Resins Instruction Manual. (n.d.). Bio-Rad. Retrieved January 16, 2026, from [Link]

-

Protein Purification by Affinity Chromatography. (n.d.). Sino Biological. Retrieved January 16, 2026, from [Link]

-

Applications of nanoparticle systems in drug delivery technology. (2017). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Applications of Nanoparticle Tracking Analysis (NTA). (2009). AZoNano. Retrieved January 16, 2026, from [Link]

-

Challenges and opportunities in the purification of recombinant tagged proteins. (2014). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Automated Ni-NTA bead-based protein purification on the OT-2 liquid handler. (2022). Opentrons Labworks Inc. Retrieved January 16, 2026, from [Link]

-

Basic Troubleshooting Tips For Mac Computers in 2023!!!. (2022). YouTube. Retrieved January 16, 2026, from [Link]

-

iMac No power hardware troubleshooting using Diagnostic LEDs. (2018). YouTube. Retrieved January 16, 2026, from [Link]

-

Diagnose problems on Mac. (n.d.). Apple Support. Retrieved January 16, 2026, from [Link]

Sources

- 1. Immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]

- 3. Immobilized Metal Ion Affinity Chromatography (IMAC) Chemistry and Bioseparation Applications | Semantic Scholar [semanticscholar.org]

- 4. bio-works.com [bio-works.com]

- 5. bioclone.net [bioclone.net]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. cube-biotech.com [cube-biotech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A quick and colorful method to measure low-level contaminations of paramagnetic Ni2+ in protein samples purified by immobilized metal ion affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-works.com [bio-works.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. cube-biotech.com [cube-biotech.com]

- 14. analab.com.tw [analab.com.tw]

- 15. content.abcam.com [content.abcam.com]

- 16. High-performance analytical applications of immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-works.com [bio-works.com]

- 18. How to remove "heavy metal ions"? [affiland.com]

- 19. Drug Delivery Nanoparticles | Precision Analysis with Envision NTA [hyperionanalytical.com]

- 20. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. Applications of Nanoparticle Tracking Analysis in drug delivery | Malvern Panalytical [malvernpanalytical.com]

An In-Depth Technical Guide to the Metal Ion Chelation Mechanism of N,N-bis(carboxymethyl)-L-lysine

Abstract

This technical guide provides a comprehensive examination of the metal ion chelation mechanism of N,N-bis(carboxymethyl)-L-lysine (BCML), a synthetic amino acid derivative with significant potential in biochemical and pharmaceutical applications. We will explore the structural basis for its chelating ability, the thermodynamics governing complex formation, and the key experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the coordination chemistry of advanced chelating agents.

Introduction: N,N-bis(carboxymethyl)-L-lysine as a Versatile Chelating Agent

N,N-bis(carboxymethyl)-L-lysine (BCML) is a structurally unique chelating agent that combines the functionalities of a natural amino acid, L-lysine, with the potent metal-binding motif of iminodiacetic acid.[1][2] This design results in a water-soluble molecule with multiple donor atoms capable of forming stable complexes with a variety of metal ions.[3][4] Its applications are diverse, ranging from peptide synthesis to the development of novel diagnostic and therapeutic agents where precise control of metal ion concentration is critical.[5][6] Understanding the fundamental mechanism of metal ion chelation by BCML is paramount for harnessing its full potential in these advanced applications.

The Core Chelation Moiety and Proposed Mechanism

The remarkable chelating properties of BCML stem from the strategic placement of its electron-donating atoms. The core of its metal-binding capability lies in the N,N-bis(carboxymethyl)amino group, which is structurally analogous to Nitrilotriacetic acid (NTA), a well-characterized tetradentate chelating agent.[3][7]

Primary Donor Atoms and Chelate Ring Formation:

The primary coordination site involves the tertiary amine nitrogen and the two carboxylate oxygen atoms of the carboxymethyl groups.[8] This arrangement allows BCML to act as a tridentate ligand, forming two stable, five-membered chelate rings with a coordinated metal ion.[9] This phenomenon, known as the "chelate effect," results in significantly higher thermodynamic stability compared to coordination with monodentate ligands.[10]

Potential for Higher-Order Coordination:

The lysine backbone of BCML introduces additional potential donor atoms: the α-carboxylate group and the ε-amino group. Depending on the size, charge, and coordination geometry of the metal ion, as well as the pH of the solution, these groups may also participate in binding, leading to a higher denticity and even more stable complexes.

Below is a diagram illustrating the proposed primary chelation mechanism of BCML with a generic divalent metal ion (M²⁺).

Caption: Proposed coordination of a metal ion by the NTA-like core of BCML.

Thermodynamic Aspects of BCML-Metal Chelation

Table 1: Stability Constants (log K₁) of NTA with Various Divalent Metal Ions

| Metal Ion | Log K₁ |

| Cu²⁺ | 12.94 |

| Ni²⁺ | 11.54 |

| Pb²⁺ | 11.39 |

| Zn²⁺ | 10.67 |

| Co²⁺ | 10.38 |

| Cd²⁺ | 9.8 |

| Fe²⁺ | 8.84 |

| Mn²⁺ | 7.44 |

| Ca²⁺ | 6.41 |

| Mg²⁺ | 5.41 |

Data sourced from the NIST Critically Selected Stability Constants of Metal Complexes Database.

It is important to note that the lysine backbone may introduce steric effects or additional coordination possibilities that could modify these values for BCML. However, this table provides a reliable baseline for predicting the relative affinity of BCML for different metal ions.

The formation of a stable metal-BCML complex is driven by favorable changes in both enthalpy (ΔH) and entropy (ΔS). The chelate effect is primarily an entropy-driven process, where the release of multiple solvent molecules upon chelation leads to a significant increase in the overall entropy of the system.[10]

Experimental Methodologies for Characterizing BCML-Metal Complexes

A multi-technique approach is essential for a thorough characterization of the chelation mechanism of BCML. Below are detailed protocols for key analytical methods.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is the gold standard for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution.[5]

Principle: The method involves monitoring the pH of a solution containing BCML and a metal ion as a standard solution of a strong base is added. The resulting titration curve reveals the protonation and complexation equilibria.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of BCML of known concentration in deionized, CO₂-free water.

-

Prepare a standardized stock solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a standardized stock solution of a strong base (e.g., 0.1 M NaOH) in CO₂-free water.

-

Prepare stock solutions of the metal salts (e.g., chlorides or nitrates) of interest.

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.

-

Titration:

-

In a thermostated titration vessel, pipette a known volume of the BCML stock solution and the metal salt stock solution. Add the background electrolyte.

-

Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant.

-

Perform separate titrations of the strong acid in the background electrolyte to determine the electrode parameters.

-

-

Data Analysis: Use a suitable software package (e.g., HYPERQUAD) to analyze the titration data and refine the protonation constants of BCML and the stability constants of the metal-BCML complexes.

Sources

- 1. iupac.org [iupac.org]

- 2. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 3. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. old.iupac.org [old.iupac.org]

- 6. nist.gov [nist.gov]

- 7. catalog.data.gov [catalog.data.gov]

- 8. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

- 9. NIST46 | NIST [nist.gov]

- 10. data.conferenceworld.in [data.conferenceworld.in]

The Versatile Chelator: A Technical Guide to N-(5-Amino-1-carboxypental)iminodiacetic Acid (AB-NTA) in Biotechnology

Introduction: Beyond a Simple Chelator

N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA), a derivative of the amino acid lysine, is a powerful tetradentate chelating agent that has become an indispensable tool in modern biotechnology.[1][2][3][4][5][6] Its ability to securely coordinate with transition metal ions, most notably nickel (Ni²⁺), has paved the way for significant advancements in protein purification, surface immobilization for biosensing, and emerging applications in drug delivery. This guide provides an in-depth technical overview of the core applications of AB-NTA, offering not just protocols, but the scientific rationale behind them, to empower researchers, scientists, and drug development professionals to leverage this versatile molecule to its full potential.

The fundamental strength of AB-NTA lies in its chemical structure. As a tetradentate ligand, it offers four coordination sites for a metal ion, creating a highly stable complex.[7] This is a significant advantage over older chelating agents like iminodiacetic acid (IDA), which is a tridentate ligand. The more stable coordination of the metal ion by NTA results in lower metal ion leaching and, consequently, higher purity of the target molecules in applications such as affinity chromatography.[7]

Core Application I: Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Protein Purification

The most widespread application of AB-NTA is in Immobilized Metal Affinity Chromatography (IMAC), a technique that has revolutionized the purification of recombinant proteins. By engineering a polyhistidine-tag (His-tag) onto a protein of interest, researchers can exploit the high affinity of the histidine residues for Ni²⁺ ions chelated by NTA, which is typically immobilized on a solid support like agarose beads.

The Principle of Ni-NTA Based Protein Purification

The process relies on the specific interaction between the imidazole side chains of the histidine residues in the His-tag and the immobilized Ni²⁺ ions. The NTA molecule, covalently linked to a chromatography matrix, securely holds the Ni²⁺ ion, leaving two coordination sites available to interact with the His-tag of the target protein. This allows for the selective capture of the His-tagged protein from a complex mixture, such as a cell lysate.

Experimental Workflow: A Step-by-Step Guide with Rationale

The following protocol provides a detailed workflow for the purification of a His-tagged protein under native conditions using Ni-NTA agarose resin.

1. Resin Preparation and Equilibration:

-

Step 1.1: Resin Slurry Preparation. Gently resuspend the Ni-NTA agarose resin to create a uniform 50% slurry.

-

Rationale: Ensuring a homogenous slurry is crucial for accurate dispensing and consistent results.

-

-

Step 1.2: Column Packing. Add the desired volume of the resin slurry to a chromatography column. Allow the storage buffer to drain by gravity.

-

Rationale: Gravity flow is a gentle method that prevents compression of the agarose beads, which could impede flow and reduce binding efficiency.

-

-

Step 1.3: Washing. Wash the resin with 5-10 column volumes (CV) of deionized water.

-

Rationale: This step removes the storage solution (typically 20% ethanol) which could interfere with protein binding.

-

-

Step 1.4: Equilibration. Equilibrate the resin with 5-10 CV of Binding Buffer.

-

Rationale: Equilibration ensures that the pH and ionic strength of the resin environment match the conditions of the protein sample, promoting optimal binding.

-

2. Sample Preparation and Loading:

-

Step 2.1: Cell Lysis. Resuspend the cell pellet expressing the His-tagged protein in Binding Buffer containing a protease inhibitor cocktail. Lyse the cells using an appropriate method (e.g., sonication, French press).

-

Rationale: The choice of lysis method depends on the cell type and the desired scale of purification. Protease inhibitors are essential to prevent degradation of the target protein.

-

-

Step 2.2: Clarification. Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Rationale: A clear lysate is critical to prevent clogging of the chromatography column.

-

-

Step 2.3: Sample Loading. Apply the clarified lysate to the equilibrated Ni-NTA column.

-

Rationale: The lysate is loaded onto the column to allow the His-tagged protein to bind to the immobilized Ni-NTA.

-

3. Washing:

-

Step 3.1: Initial Wash. Wash the column with 10-20 CV of Wash Buffer.

-

Rationale: This step removes non-specifically bound proteins and other contaminants from the resin, increasing the purity of the final product. The presence of a low concentration of imidazole in the wash buffer helps to competitively elute weakly bound contaminants.

-

4. Elution:

-

Step 4.1: Elution. Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect the eluate in fractions.

-

Rationale: The high concentration of imidazole in the elution buffer competes with the His-tag for binding to the Ni²⁺ ions, effectively displacing and eluting the target protein. Collecting fractions allows for the isolation of the most concentrated and pure protein samples.

-

-

Step 4.2: Analysis. Analyze the collected fractions by SDS-PAGE to determine the purity and concentration of the eluted protein.

Buffer Optimization: The Key to Purity and Yield

The composition of the buffers used in IMAC is critical for a successful purification.

| Buffer Component | Recommended Concentration | Rationale |

| Buffering Agent | 50 mM Sodium Phosphate | Maintains a stable pH. Tris buffers should be used with caution as they can have a slight chelating effect. |

| pH | 7.4 - 8.0 | The imidazole side chain of histidine has a pKa of ~6.0. A pH above this ensures that the histidines are deprotonated and can effectively coordinate with the Ni²⁺ ions.[8] |

| Salt | 300-500 mM NaCl | Reduces non-specific ionic interactions between proteins and the resin. |

| Imidazole | Binding: 10-20 mMWashing: 20-40 mMElution: 250-500 mM | Competes with the His-tag for binding to Ni²⁺. Low concentrations in the binding and wash buffers minimize non-specific binding, while a high concentration in the elution buffer displaces the His-tagged protein.[9][10][11] |

Troubleshooting Common IMAC Problems

| Problem | Possible Cause | Solution |

| Protein does not bind to the resin | His-tag is inaccessible | Purify under denaturing conditions (with urea or guanidine-HCl) to unfold the protein and expose the tag.[8][12] Consider re-cloning with the tag at the other terminus or adding a flexible linker.[8][12] |

| Incorrect buffer pH | Ensure the pH of all buffers is correctly adjusted, especially after adding imidazole.[8][12] | |

| Presence of chelating or reducing agents | Avoid EDTA and DTT in your buffers as they can strip the Ni²⁺ ions from the resin.[8] | |

| Protein elutes during the wash step | Imidazole concentration in the wash buffer is too high | Decrease the imidazole concentration in the wash buffer. |

| Low protein yield | Inefficient cell lysis | Optimize the lysis procedure to ensure complete release of the protein. |

| Protein degradation | Add a protease inhibitor cocktail to the lysis buffer. | |

| Eluted protein is not pure | Insufficient washing | Increase the volume of the wash buffer or the imidazole concentration in the wash buffer. |

| Non-specific binding of contaminants | Optimize the imidazole concentration in the binding and wash buffers.[8] |

Core Application II: Surface Functionalization for Biosensing and Immobilization

The amine group present in the lysine backbone of AB-NTA provides a convenient handle for its covalent attachment to a variety of surfaces, including gold, glass, and polymers.[8] This has made AB-NTA a cornerstone for the development of biosensors and for the controlled immobilization of proteins and other biomolecules.

Oriented Immobilization: A Key Advantage

A major advantage of using AB-NTA for surface functionalization is the ability to achieve oriented immobilization of His-tagged proteins. By capturing the protein via its His-tag, the active sites or domains of interest can be positioned away from the surface, ensuring their accessibility and functionality. This is in stark contrast to random immobilization methods, which can lead to a loss of biological activity.

Application in Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)

SPR and BLI are powerful label-free techniques for studying biomolecular interactions in real-time. AB-NTA functionalized sensor chips are widely used in these platforms to capture His-tagged ligands for kinetic and affinity analysis of their interactions with analytes.

Protocol for Surface Functionalization of a Carboxylated Sensor Chip

This protocol outlines the steps for immobilizing a His-tagged protein on a carboxylated sensor surface for SPR analysis.

1. Surface Activation:

-

Step 1.1: Inject a freshly prepared solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) over the sensor surface.

-

Rationale: EDC/NHS chemistry activates the carboxyl groups on the sensor surface to form reactive NHS esters.

-

2. AB-NTA Immobilization:

-

Step 2.1: Inject a solution of AB-NTA in a suitable buffer (e.g., 10 mM acetate buffer, pH 5.0) over the activated surface.

-

Rationale: The primary amine of AB-NTA reacts with the NHS esters on the surface, forming a stable amide bond.

-

3. Deactivation:

-

Step 3.1: Inject a solution of 1 M ethanolamine-HCl, pH 8.5 to block any remaining active NHS esters.

-

Rationale: This step prevents non-specific binding of other molecules to the sensor surface.

-

4. Nickel Charging:

-

Step 4.1: Inject a solution of 50 mM NiCl₂ over the NTA-functionalized surface.

-

Rationale: This step charges the immobilized NTA with Ni²⁺ ions, preparing the surface for His-tagged protein capture.

-

5. Ligand Capture:

-

Step 5.1: Inject the His-tagged ligand at a suitable concentration over the Ni-NTA surface.

-

Rationale: The His-tagged ligand will be specifically captured by the immobilized Ni-NTA.

-

6. Kinetic Analysis:

-

Step 6.1: Inject a series of concentrations of the analyte over the captured ligand and monitor the association and dissociation phases.

-

Rationale: This allows for the determination of the kinetic parameters (kₐ, kₔ) and the affinity (K₋) of the interaction.

-

Emerging Applications: A Glimpse into the Future

While protein purification and biosensing are the most established applications, the unique properties of AB-NTA are being explored in other areas of biotechnology.

Drug Delivery

The ability of NTA to chelate metal ions and its potential for surface functionalization make it an interesting candidate for the development of targeted drug delivery systems. For example, nanoparticles functionalized with AB-NTA could be loaded with therapeutic agents and targeted to specific cells or tissues expressing receptors that bind to the chelated metal ion or a co-immobilized targeting ligand.[13] Nanoparticle Tracking Analysis (NTA) is a technique used to characterize such nanoparticle-based drug delivery systems.[13][14][15][16][17]

Enzyme Immobilization

Immobilizing enzymes on solid supports can enhance their stability and reusability, which is highly desirable for industrial applications. AB-NTA provides a means for the oriented immobilization of His-tagged enzymes, which can help to preserve their catalytic activity.

Synthesis of this compound

For researchers interested in synthesizing AB-NTA in-house, a common route involves the reaction of L-lysine with an excess of a haloacetic acid, such as bromoacetic acid, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino groups of lysine displace the halide to form the N,N-bis(carboxymethyl) derivative.

A more detailed example of a synthesis step involves dissolving Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate in a saturated sodium bicarbonate aqueous solution, cooling it, and then slowly adding benzyl chloroformate dissolved in diethyl ether.[18] The reaction mixture is then stirred for several hours.[18]

Conclusion

This compound has proven to be a remarkably versatile and powerful tool in the biotechnologist's arsenal. Its robust chelating properties and the ease with which it can be functionalized have made it a central component in the purification of recombinant proteins and the development of sophisticated biosensors. As research continues to push the boundaries of biotechnology, it is certain that the applications of this multifaceted molecule will continue to expand, opening up new avenues for discovery and innovation in medicine and beyond.

References

-

IBA Lifesciences. (n.d.). Expression and purification of proteins using 6xHistidine-tag. Retrieved from [Link]

-

Interchim. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Retrieved from [Link]

-

G-Biosciences. (2020, December 23). His-tagged protein expressing but not binding your Ni-NTA column?. Retrieved from [Link]

-

Sartorius. (n.d.). Ni-NTA Biosensor Kinetic Assays. Retrieved from [Link]

-

(n.d.). Ni-NTA Resin Protocol. Retrieved from [Link]

-

Sartorius. (n.d.). Octet® Ni-NTA Biosensors - For Quantitation and Kinetic Characterization of His-Tagged Biomolecules. Retrieved from [Link]

-

Promega Connections. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

-

IBA Lifesciences. (n.d.). Expression and purification of proteins using 6xHistidine-tag. Retrieved from [Link]

- Orthwein, T., Forchhammer, K., & Hagemann, M. (2021). Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. Journal of Visualized Experiments, (173), e62725.

-

Sartorius. (n.d.). Ni Nta Biosensor Kinetic Assays Technical Note. Retrieved from [Link]

-

Synthelis. (n.d.). Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI). Retrieved from [Link]

-

G-Biosciences. (n.d.). Ni-NTA Resin. Retrieved from [Link]

-

Poirier, N. (2025, February 6). How to perform effective Protein purification using Ni-NTA affinity chromatography?. ResearchGate. Retrieved from [Link]

-

(n.d.). Diagram of the steps of protein immobilization and measurement used.... ResearchGate. Retrieved from [Link]

-

Nickel-NTA Protein Purification. (2020, July 13). protocols.io. [Link]

-

QIAGEN. (n.d.). What is the binding capacity of the Ni-NTA Superflow Cartridges?. Retrieved from [Link]

-

AZoNano. (2016, June 6). Applications of Nanoparticle Tracking Analysis in Drug and Gene Delivery. Retrieved from [Link]

- Ferreira, C. L., Lamsa, E., & Reilly, R. M. (2017). Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 3-17.

-

Chen, C. (2016, May 10). Why the binding capacity of Ni-NTA resin to heme protein is much lower than other proteins?. ResearchGate. Retrieved from [Link]

-

Cube Biotech. (n.d.). HIS. Retrieved from [Link]

- Ferreira, C. L., Lamsa, E., & Reilly, R. M. (2017). Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 3-17.

-

Cube Biotech. (n.d.). 100 Ni-NTA COMPACT Cartridge / Column for FPLC & ÄKTA. Retrieved from [Link]

-

Technology Networks. (2017, November 23). Studying nanoparticle-based drug delivery and targeting with Nanoparticle Tracking Analysis. Retrieved from [Link]

- Filipe, V., Hawe, A., & Jiskoot, W. (2010). Critical evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the measurement of nanoparticles and protein aggregates. Pharmaceutical research, 27(5), 796–810.

-

(n.d.). | Workflow for engineering of biosensors. (1) Selection of a protein.... ResearchGate. Retrieved from [Link]

- Ramond, J. B., Tshabuse, O. F., & Stepien, P. (2022). Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities. Journal of fungi (Basel, Switzerland), 8(4), 398.

- A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. (2007). Analytical biochemistry, 363(1), 152–154.

- Perron, J., & Brumaghim, J. L. (2009). In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation. Free radical biology & medicine, 47(5), 665–671.

-

(n.d.). Schematic flow-chart of biosensor components. ResearchGate. Retrieved from [Link]

-

(n.d.). NTA on a gold surface for the oriented immobilization of protein. ResearchGate. Retrieved from [Link]

- Filipe, V., Hawe, A., & Jiskoot, W. (2010). Critical evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the measurement of nanoparticles and protein aggregates. Pharmaceutical research, 27(5), 796–810.

- Foudeh, A. M., Fatanat, F., & Al-Hetlani, E. (2023). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. Biosensors, 13(4), 468.

- Monsanto Company. (2001). Method of preparing amino carboxylic acids. U.S.

- Filipe, V., Hawe, A., & Jiskoot, W. (2010). Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates. Pharmaceutical research, 27(5), 796–810.

- Metal Ion and Chelating Agent Influenced Inhibition on Forensic-Based Polymerase Chain Reactions measured using the new QIAGEN. (n.d.). QIAGEN.

- Spencer, R. K., et al. (2019). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California.

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

- Sanofi. (1990). Process for synthesis of 5-aminoorotic acid.

-

SPR-Pages. (2023, January 5). Sensor chip NTA - nitrilotriacetic acid. Retrieved from [Link]

- Harki, D. A., Graci, J. D., & Galarraga, J. E. (2006). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Future medicinal chemistry, 2(4), 537–547.

Sources

- 1. biosynth.com [biosynth.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. Nalpha,Nalpha-Bis-(carboxymethyl)-L-lysine | CymitQuimica [cymitquimica.com]

- 4. This compound, 160369-83-5 | BroadPharm [broadpharm.com]

- 5. Nα,Nα-Bis(carboxymethyl)-L-lysine | Carboxylic Acids | Ambeed.com [ambeed.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iba-lifesciences.com [iba-lifesciences.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. signalchemdx.com [signalchemdx.com]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. Our site is not available in your region [takarabio.com]

- 13. news-medical.net [news-medical.net]

- 14. Studying nanoparticle-based drug delivery and targeting with Nanoparticle Tracking Analysis | Technology Networks [technologynetworks.com]

- 15. Critical evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the measurement of nanoparticles and protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Reaction & Application on synthetic works of (S)-N-(5-Amino-1-Carboxypentyl)Iminodiacetic Acid Hydrate_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

This guide provides an in-depth examination of the safety protocols and handling procedures for (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate. It is intended for researchers, scientists, and professionals in the field of drug development who work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Introduction: Understanding the Compound

(S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate, also known by synonyms such as N,N-Bis(carboxymethyl)-L-lysine and Lysine-N,N-diacetic acid, is a specialized chelating agent.[1][2][3] Its primary application lies in its ability to act as a metal chelating adsorbent, particularly in the field of affinity chromatography for the purification of proteins with polyhistidine tags (His-tags).[4][5] The molecule's structure allows it to bind with divalent metal cations like Ni²⁺, Co²⁺, and Cu²⁺, which in turn facilitate the specific capture and isolation of target proteins.[4]

Given its integral role in protein purification and other biochemical applications, a thorough understanding of its safe handling is paramount to protect laboratory personnel and ensure the integrity of experimental outcomes. This guide will delve into the known hazards, risk mitigation strategies, and emergency procedures associated with this compound.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is classified with the GHS07 pictogram, indicating that it can be harmful.[6] The signal word associated with this compound is "Warning".[2][6]

The primary hazards associated with this compound are:

It is crucial to note that for this chemical, the toxicological properties have not been thoroughly investigated.[1][7] This lack of comprehensive data necessitates a cautious approach, treating the substance with a high degree of care and assuming it may have other, as yet unidentified, hazards.

Risk Assessment Workflow

A systematic risk assessment should be conducted before handling this compound. The following diagram illustrates a logical workflow for this process.

Caption: A flowchart for assessing and mitigating risks.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the chemical's stability.

Handling

-

Avoid Contact: Direct contact with the skin, eyes, and clothing must be avoided.[1]

-

Prevent Inhalation and Ingestion: Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Ingestion should be strictly avoided.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] A mechanical exhaust system is required.[1] An emergency safety shower and eye wash station must be readily accessible.[1]

-

Hygiene Practices: Wash hands thoroughly after handling the compound.[1] Contaminated clothing should be removed and laundered before reuse.[1]

Storage

-

General Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

-

Temperature Control: For long-term stability, it is recommended to store the compound in a freezer at temperatures under -20°C.[6][8]

-

Atmosphere: Keep the compound in a dark place under an inert atmosphere.[6]

-

Moisture Sensitivity: The compound is moisture-sensitive, and therefore, containers should be tightly sealed to prevent degradation.[6]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical last lines of defense against exposure.

PPE Selection Guide

The following diagram outlines the recommended PPE for handling (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate.

Caption: Essential PPE for safe handling.

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn, especially when handling the powder form or when high concentrations are present.[1][7]

-

Hand Protection: Wear compatible chemical-resistant gloves to prevent skin exposure.[1]

-

Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]

-

Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin exposure.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1]

-

Skin Contact: Wash the affected area immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If required, seek medical attention.[7]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Accidental Release Measures

-

Containment: Ventilate the affected area.[1]

-

Cleanup: For spills, collect the material in closed and suitable containers for disposal.[1] Avoid generating dust.

-

Environmental Precautions: Do not allow the substance to enter soil, subsoil, surface water, or drains.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₂O₆[2][3][6][8] |

| Molecular Weight | 262.26 g/mol [2][3][5] |

| Appearance | White to off-white solid/powder[6][9] |

| Melting Point | >208°C[6] |

| Boiling Point | 537.8±50.0 °C (Predicted)[6] |

| Solubility | Sparingly soluble in water; slightly soluble in aqueous acid; very slightly soluble in methanol (heated)[6] |

| Stability | Moisture sensitive[6] |

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance on chemical waste disposal.[7]

Conclusion

(S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is a valuable tool in biochemical research. However, its potential hazards necessitate a diligent and informed approach to its handling and storage. By understanding the risks, implementing robust control measures, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be applied, especially given that the full toxicological profile of this compound is not yet known.

References

-